molecular formula C11H16BrN3O3S B11798853 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine

Katalognummer: B11798853
Molekulargewicht: 350.23 g/mol
InChI-Schlüssel: QWUONMVLBWVTKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine is a chemical compound with the molecular formula C10H14BrN3O3S and a molecular weight of 336.21 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperazine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)-4-methylpiperazine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and ring systems, which can affect their chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H16BrN3O3S

Molekulargewicht

350.23 g/mol

IUPAC-Name

1-(5-bromo-4-methoxypyridin-3-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C11H16BrN3O3S/c1-14-3-5-15(6-4-14)19(16,17)10-8-13-7-9(12)11(10)18-2/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

QWUONMVLBWVTKE-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.